
5-chloro-N,N-diethyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N,N-diethyl-1H-indole-2-carboxamide, also known as CIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIC is a synthetic compound that belongs to the indole family and has a molecular weight of 268.77 g/mol.
Mecanismo De Acción
The mechanism of action of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 5-chloro-N,N-diethyl-1H-indole-2-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. One potential direction is the development of novel 5-chloro-N,N-diethyl-1H-indole-2-carboxamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide as a therapeutic agent for neurodegenerative diseases. Additionally, the use of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide as a building block for the synthesis of novel materials with unique properties is an area of active research.
Métodos De Síntesis
5-chloro-N,N-diethyl-1H-indole-2-carboxamide is synthesized through a multistep process involving the reaction of 5-chloroindole-2-carboxylic acid with diethylamine and thionyl chloride. The resulting product is then purified through recrystallization to obtain a pure form of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. This synthesis method has been optimized to obtain high yields of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide with minimal impurities.
Aplicaciones Científicas De Investigación
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have antitumor, anti-inflammatory, and analgesic properties. In neuroscience, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
5-chloro-N,N-diethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-16(4-2)13(17)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMFORWJLJZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N,N-diethyl-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

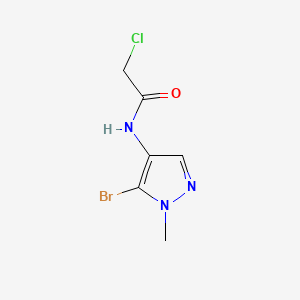
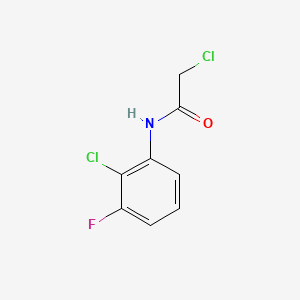
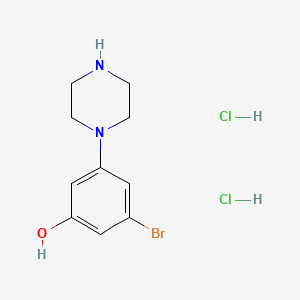
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)
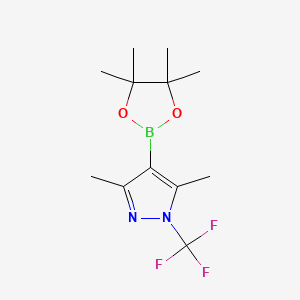
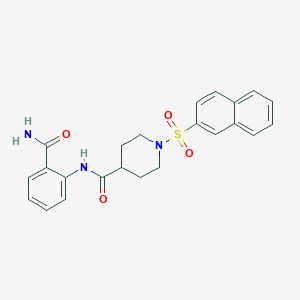

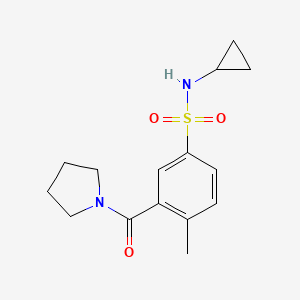
![2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(ethylcarbamoyl)propanamide](/img/structure/B7456172.png)

![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7456180.png)